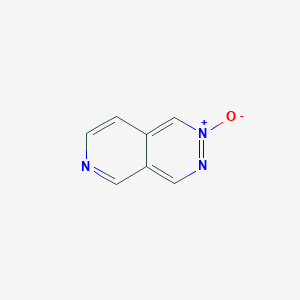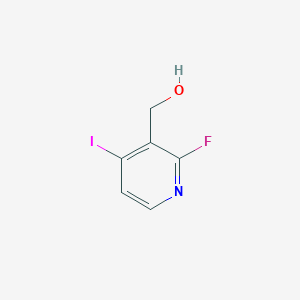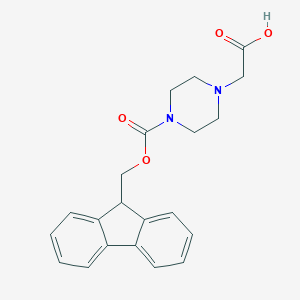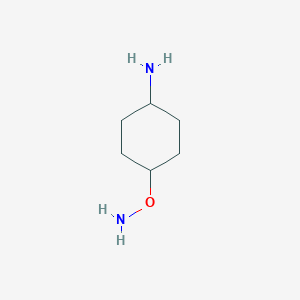
5-Methyl-3H-pyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3H-pyrrolizin-3-one is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-Methyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to work through multiple pathways. It has been found to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. It also has been found to increase the levels of antioxidants in the body, which can help protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 5-Methyl-3H-pyrrolizin-3-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines. It also has been found to induce apoptosis in cancer cells, which can help prevent cancer progression. In addition, it has been found to increase the levels of antioxidants in the body, which can help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-3H-pyrrolizin-3-one in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 5-Methyl-3H-pyrrolizin-3-one. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Métodos De Síntesis
The synthesis of 5-Methyl-3H-pyrrolizin-3-one involves a multi-step process that starts with the reaction of 2-acetyl-1-pyrroline with methylamine. This reaction produces N-methyl-2-acetyl-1-pyrroline, which is then reacted with hydrazine hydrate to form 5-methyl-1H-pyrrole-2,3-dione. Finally, 5-methyl-1H-pyrrole-2,3-dione is reacted with hydroxylamine hydrochloride to produce 5-Methyl-3H-pyrrolizin-3-one.
Aplicaciones Científicas De Investigación
5-Methyl-3H-pyrrolizin-3-one has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
195613-96-8 |
|---|---|
Nombre del producto |
5-Methyl-3H-pyrrolizin-3-one |
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
5-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-4-5-8(10)9(6)7/h2-5H,1H3 |
Clave InChI |
CHUQWNQKTNSSPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1C(=O)C=C2 |
SMILES canónico |
CC1=CC=C2N1C(=O)C=C2 |
Sinónimos |
3H-Pyrrolizin-3-one,5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















